Product packaging for Decyl 3-oxobutanoate(Cat. No.:)

Decyl 3-oxobutanoate

Cat. No.: B8006388
M. Wt: 242.35 g/mol
InChI Key: CLCYRHCSVWOLHG-UHFFFAOYSA-N
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Description

Decyl 3-oxobutanoate is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O3 B8006388 Decyl 3-oxobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCYRHCSVWOLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of β Keto Esters As Synthons in Advanced Organic Transformations

β-Keto esters, such as Decyl 3-oxobutanoate, are highly prized as synthons, or synthetic building blocks, in organic chemistry. fiveable.meresearchgate.net Their importance stems from the presence of multiple reactive sites within the same molecule, allowing for a diverse range of chemical manipulations. The α-protons, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate ion. aklectures.comaskthenerd.com This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular frameworks. fiveable.me

One of the most classic and significant reactions involving β-keto esters is the Claisen condensation, a powerful method for forming β-keto esters from two ester molecules. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgbyjus.comopenstax.org Furthermore, the enolates derived from β-keto esters can undergo alkylation and acylation reactions, enabling the introduction of various substituents at the α-position. These reactions are integral to the acetoacetic ester synthesis, a well-established method for preparing ketones. askthenerd.com The versatility of β-keto esters is further highlighted by their use in the synthesis of a wide array of compounds, including heterocyclic systems and natural products. researchgate.net

The general reactivity of β-keto esters can be summarized in the following table:

Reaction TypeReagents/ConditionsProduct TypeSignificance
Enolate Formation Base (e.g., Sodium Ethoxide)Stabilized Enolate IonKey intermediate for subsequent reactions
Alkylation Alkyl Halideα-Substituted β-Keto EsterIntroduction of alkyl groups
Acylation Acyl Chloride or Anhydrideα-Acyl-β-Keto EsterIntroduction of acyl groups
Hydrolysis & Decarboxylation Acid or Base, HeatKetoneSynthesis of substituted ketones
Reduction Reducing Agent (e.g., NaBH4)β-Hydroxy EsterFormation of chiral centers

Current Research Frontiers and Prospective Directions for Decyl 3 Oxobutanoate Chemistry

Chemo-Catalytic Approaches to this compound

Chemo-catalysis offers powerful tools for the synthesis of this compound and its analogues, primarily through methods that are more efficient and environmentally benign than traditional stoichiometric reactions. The transesterification of simple, commercially available β-keto esters like methyl or ethyl acetoacetate is a direct and widely used method to produce higher esters. nih.gov This process involves exchanging the alcohol group of the ester, a reaction that is typically slow and requires a catalyst to proceed efficiently. nih.gov Furthermore, the inherent acidity of the α-hydrogens located between the two carbonyl groups allows for the formation of stabilized enolates, which are key intermediates in alkylation reactions for creating substituted analogues. masterorganicchemistry.com These β-keto ester moieties also serve as critical components in one-pot multicomponent reactions, enabling the rapid construction of complex molecular architectures. researchgate.net

The transesterification of β-keto esters is a reversible reaction that can be driven to completion using various catalysts. nih.gov While Lewis acids, bases, and enzymes are commonly employed, organocatalysts have gained attention for their mild reaction conditions and broad functional group tolerance. nih.gov For instance, triphenylphosphine (B44618) has been described as an effective organocatalyst for the transesterification of β-ketoesters with a range of alcohols in refluxing toluene. Another approach utilizes methylboronic acid, which, in the presence of 4 Å molecular sieves to remove the liberated ethanol, effectively catalyzes the transesterification of β-keto ethylesters. nih.gov A particularly green and efficient method involves using silica-supported boric acid as a heterogeneous catalyst, which facilitates the trans-esterification of β-keto methyl/ethyl esters with various alcohols, including primary, secondary, and benzylic types, under solvent-free conditions. nih.gov This highlights a move towards more sustainable and operationally simple protocols in the synthesis of compounds like this compound.

Achieving optimal yield and reaction efficiency in the synthesis of this compound analogues via transesterification is highly dependent on reaction parameters. The loading of the catalyst is a critical factor; insufficient amounts can lead to slow or incomplete conversion, while excessive loading may not provide significant benefits and increases cost. interesjournals.org Studies on various catalytic systems demonstrate the importance of fine-tuning these conditions. For example, in the transesterification of ethyl acetoacetate, catalyst loading and reaction times are key variables that are optimized to maximize product yield. The use of solvent-free conditions and efficient catalysts can lead to high yields in remarkably short times. nih.govresearchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of β-keto esters using different catalytic systems.

Catalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)ConditionsYield (%)Reference
Silica-Boric AcidEthyl Acetoacetate1-DecanolNot specified (heterogeneous)80°C, Solvent-free94 nih.gov
TriphenylphosphineEthyl AcetoacetateBenzyl Alcohol10Toluene, Reflux92 researchgate.net
Methylboronic AcidEthyl AcetoacetateBenzyl Alcohol10Toluene, Reflux, 4Å sieves92 nih.gov
Nano CuFe2O4Methyl Acetoacetate1-OctanolNot specified (heterogeneous)120°C, Solvent-free96 researchgate.net

This table is interactive. Click on the headers to sort the data.

A significant advantage of modern catalytic systems, particularly heterogeneous ones, is their potential for recyclability, which aligns with the principles of green chemistry by minimizing waste. researchgate.net For the synthesis of β-keto ester analogues, several catalysts have demonstrated excellent reusability. For example, a silica-supported boric acid catalyst used in solvent-free transesterification was recovered and reused for up to five cycles without any significant loss of its catalytic activity. nih.gov Similarly, magnetically separable nano CuFe2O4 particles used as a catalyst for transesterifying methyl acetoacetate were recycled up to eight times without a notable decrease in performance. researchgate.net Manganese(III) salen and VO(OAc)2 catalysts have also been shown to be recyclable up to five times. nih.gov These examples showcase a strong trend towards developing sustainable protocols that not only are efficient but also reduce environmental impact through catalyst reuse and the elimination of hazardous solvents. nih.gov

The acetoacetic ester synthesis is a classic and powerful method for preparing ketones and diversifying β-keto ester structures. ntu.edu.sg This strategy leverages the acidity of the α-hydrogens situated between the two carbonyl groups of the β-keto ester (pKa ≈ 11). masterorganicchemistry.com These protons can be readily abstracted by a suitable base, such as an alkoxide, to form a doubly stabilized, nucleophilic enolate ion. ntu.edu.sgjove.com This enolate is a key intermediate that can react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com The resulting α-alkylated β-keto ester can be isolated, or it can undergo subsequent hydrolysis and decarboxylation upon heating in acidic solution to yield a substituted ketone. libretexts.org This sequence allows for the synthesis of a wide variety of mono- and di-substituted ketones from a common β-keto ester precursor. pharmaxchange.info

The core of the β-keto ester alkylation is a nucleophilic substitution reaction, specifically an S_N2 process. jove.com After the formation of the resonance-stabilized enolate anion by a base, this nucleophile attacks the electrophilic carbon of an alkyl halide. jove.com The reaction proceeds via the S_N2 mechanism, which requires the use of unhindered alkyl halides (preferably primary or methyl) to avoid competing elimination (E2) reactions. libretexts.orglibretexts.org The carbanion of the enolate attacks the alkyl halide, displacing the halide leaving group and forming a new C-C bond. pharmaxchange.info While the enolate anion has two nucleophilic sites (the α-carbon and the carbonyl oxygen), C-alkylation is generally the major pathway, leading to the desired α-substituted β-keto ester. libretexts.org The resulting alkylated product can, if desired, be subjected to a second alkylation step by repeating the deprotonation and reaction with another alkyl halide, allowing for the synthesis of α,α-disubstituted analogues. pharmaxchange.info

β-Keto esters are highly valuable building blocks in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. researchgate.net This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The unique combination of electrophilic and nucleophilic centers within the β-keto ester structure makes it an ideal component for such transformations. researchgate.net An example is a novel three-component reaction involving aromatic aldehydes, ethylenediamine, and β-keto esters, which surprisingly react at the generally unreactive γ-position to produce seven-membered ring compounds. acs.org Another MCR strategy uses a one-pot, five-component reaction of hydrazine, ethyl acetoacetate, aryl aldehydes, phenylacetonitriles, and ammonium (B1175870) acetate (B1210297) to afford complex pyrazolo[3,4-b]pyridin-6-amine derivatives. researchgate.net These strategies highlight the power of using β-keto esters to access diverse and complex molecular scaffolds efficiently.

Below is a table summarizing examples of multicomponent reactions incorporating β-keto esters.

Reaction Name/TypeComponentsProduct ClassKey FeatureReference
Novel Three-Component ReactionAromatic Aldehydes, Ethylenediamine, β-Keto EstersSeven-membered RingsReaction occurs at the unreactive γ-position of the β-keto ester. acs.org
Biginelli-type Reactiontert-Butyl β-ketoester, Alcohol, Arylaldehyde, Urea3,4-dihydropyrimidin-2(1H)-onesIn situ transesterification followed by Biginelli condensation. researchgate.net
Five-Component ReactionHydrazine, Ethyl Acetoacetate, Aryl Aldehydes, Phenylacetonitriles, Ammonium AcetatePyrazolo[3,4-b]pyridin-6-aminesEfficient one-pot synthesis of complex heterocyclic structures. researchgate.net

This table is interactive. Click on the headers to sort the data.

Exploration of Novel Catalytic Systems for β-Keto Ester Construction

The synthesis of β-keto esters, such as this compound, is a cornerstone of organic chemistry, with ongoing research dedicated to developing more efficient and selective catalytic systems. researchgate.net Traditional methods like the Claisen condensation have been augmented by a variety of novel catalysts that offer milder reaction conditions and broader substrate compatibility. organic-chemistry.org

Lewis acid catalysis has proven effective in this domain. For instance, arylboronic acids, particularly those bearing electron-withdrawing groups, can catalyze the transesterification of β-keto esters with a range of alcohols, including primary, secondary, tertiary, and benzylic types, in good to excellent yields. rsc.org Similarly, boric acid has been successfully used for the transesterification of ethyl acetoacetate with primary, secondary, allylic, and propargylic alcohols. rsc.org In another approach, a chiral scandium(III) N,N'-dioxide complex facilitates the enantioselective homologation of ketones with α-alkyl α-diazo esters, producing optically active β-keto esters that feature an all-carbon quaternary center. organic-chemistry.org

Hybrid catalytic systems represent another frontier. A synergistic system combining palladium (Pd) and ruthenium (Ru) complexes enables the asymmetric dehydrative condensation of allylic alcohols with β-keto esters. nih.gov This method allows for the mono-allylation of α-unsubstituted β-keto esters with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents the racemization of the product. nih.gov Furthermore, photoredox/nickel dual catalysis has emerged as a redox-neutral method for the three-component carboacylation of alkenes, providing rapid access to structurally diverse ketones under mild conditions. organic-chemistry.org

The selective transesterification of β-keto esters over other ester types is often possible due to the formation of an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom is a key factor. rsc.org Amine catalysts, such as 4-(N,N-dimethylamino)pyridine (4-DMAP), have also been described for these transformations. rsc.org

Below is a table summarizing various catalytic systems for β-keto ester synthesis.

Table 1: Novel Catalytic Systems for β-Keto Ester Synthesis
Catalyst Type Example Catalyst Reaction Type Applicable Substrates Ref.
Lewis Acid Boric Acid Transesterification Primary & secondary alcohols rsc.org
Lewis Acid 3-Nitrobenzeneboronic Acid Transesterification Primary, secondary, tertiary, allylic, benzylic alcohols rsc.org
Chiral Lewis Acid Scandium(III) N,N'-dioxide complex Enantioselective Homologation Ketones, α-alkyl α-diazo esters organic-chemistry.org
Hybrid Metal Palladium/Ruthenium Complexes Asymmetric Dehydrative Condensation Allylic alcohols, β-keto esters nih.gov
Dual Catalysis Photoredox/Nickel Carboacylation of Alkenes Alkyltrifluoroborates, acyl chlorides, alkenes organic-chemistry.org
Amine Catalyst 4-(N,N-dimethylamino)pyridine (4-DMAP) Transesterification β-keto esters, various alcohols rsc.org

Biocatalytic Synthesis and Transformations of this compound

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis and transformation of β-keto esters. Enzymes, used either as isolated preparations or within whole-cell systems, can perform complex reactions with high chemo-, regio-, and stereoselectivity. nih.gov

Enzymatic Reduction of β-Keto Esters for Stereoselective Access

The asymmetric reduction of the keto group in β-keto esters is a well-established biocatalytic method for producing chiral β-hydroxy esters, which are valuable synthons for pharmaceuticals and other biologically active compounds. nih.govresearchgate.net This transformation is predominantly carried out by NAD(P)H-dependent oxidoreductases, including ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.govresearchgate.netmdpi.com The search for novel enzymes with broad substrate specificities and tolerance to industrial conditions remains an active area of research. nih.gov

Carbonyl Reductase-Mediated Asymmetric Processes

Carbonyl reductases (KREDs) are a key class of enzymes utilized for the asymmetric reduction of β-keto esters. researchgate.net These enzymes catalyze the transfer of a hydride from a cofactor, typically NAD(P)H, to the carbonyl carbon, leading to the formation of a chiral alcohol. rsc.org For example, a carbonyl reductase from Candida parapsilosis (CpKR) has shown excellent stereoselectivity in the reduction of a 2-chloro-3-oxo-ester. researchgate.net Similarly, a carbonyl reductase from Candida magnoliae has been used for the stereoselective reduction of alkyl 3-oxobutanoates. researchgate.net

The stereochemical outcome of the reduction can often be predicted and controlled. By screening a variety of KREDs, it is possible to access different stereoisomers of the corresponding β-hydroxy ester. nih.govacs.org For instance, in the reduction of α-diazo-β-keto esters, screening of commercially available KREDs allowed for the production of the desired α-diazo-β-hydroxy esters with high conversions and excellent enantiomeric excess (ee). mdpi.com The versatility of these enzymes allows for the reduction of a wide range of substrates, including aromatic, alkenyl, and alkyl β-keto esters. researchgate.net

Whole-Cell Bioreduction Systems and Immobilized Biocatalysts

Whole-cell biocatalysis is a cost-effective approach that leverages the enzymatic machinery of microorganisms like baker's yeast (Saccharomyces cerevisiae), Candida species, and genetically modified Escherichia coli. nih.govnih.govacs.org These systems offer the significant advantage of in-situ cofactor regeneration, which is essential for driving the reduction reaction. nih.govpsu.edu For example, E. coli cells co-expressing a target reductase and a second dehydrogenase (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) can efficiently regenerate the required NADPH or NADH. nih.govnih.gov This strategy has been successfully applied to the reduction of various β-keto esters. nih.govnih.gov

However, a challenge with whole-cell systems can be the presence of multiple endogenous reductases with differing stereoselectivities, which can lead to a mixture of product stereoisomers. researchgate.netacs.org One strategy to overcome this is the use of immobilized biocatalysts. nih.gov Immobilization can improve enzyme stability, facilitate catalyst recovery and reuse, and potentially enhance tolerance to higher substrate concentrations. nih.gov For example, co-immobilized ketoreductase and glucose dehydrogenase have been used in a semi-continuous flow reactor for the reduction of ketones, demonstrating enhanced stability and the ability to use higher substrate concentrations compared to free enzymes. nih.gov

Enantioselective Production of Chiral β-Hydroxy Esters

The primary goal of the enzymatic reduction of β-keto esters is the production of optically pure β-hydroxy esters. nih.govresearchgate.net Various microbial systems and isolated enzymes have been shown to produce these valuable chiral building blocks with high enantiomeric excess (ee). researchgate.netrsc.org

Baker's yeast (Saccharomyces cerevisiae) has been widely used for the asymmetric reduction of a range of β-keto acids and esters, often yielding optically pure products (≥98% ee). researchgate.net For instance, the reduction of aliphatic long-chain β-keto acids by fermenting baker's yeast yields the corresponding (R)-β-hydroxy acids. researchgate.net Specific enzymes, such as the (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, have been heterologously expressed in E. coli and used as whole-cell catalysts to reduce β-keto esters to enantiopure secondary alcohols with excellent ee. nih.govnih.gov Similarly, ketoreductases from sources like Klebsiella pneumoniae have been employed in the asymmetric synthesis of functionalized chiral alcohols. mdpi.com The selection of the biocatalyst is crucial, as different enzymes or microbial strains can produce opposite enantiomers of the hydroxy ester product. tandfonline.com

Below is a table detailing examples of enantioselective bioreductions of β-keto esters.

Table 2: Examples of Enantioselective Bioreduction of β-Keto Esters
Biocatalyst Substrate Type Product Configuration Enantiomeric Excess (ee) Ref.
Baker's Yeast (S. cerevisiae) Long-chain β-keto acids (R)-hydroxy acids ≥98% researchgate.net
E. coli expressing PEDH β-keto esters (S)- or (R)-alcohols Excellent nih.govnih.gov
Ketoreductases (KREDs) α-diazo-β-keto esters α-diazo-β-hydroxy esters 85% to >99% mdpi.com
Pichia capsulata Ethyl 4-chloroacetoacetate (R)- or (S)-enantiomer 65% to >98% tandfonline.com
Candida parapsilosis Ethyl 4-chloro-3-oxobutanoate (S)-enantiomer >99% abap.co.in
Mitigation Strategies for Competing Enzymatic Activities and Reaction Yield Limitations in Biocatalysis

Several challenges can limit the efficiency of biocatalytic reductions. In whole-cell systems, the presence of multiple native enzymes with overlapping substrate specificities can decrease the enantioselectivity of the desired transformation. acs.org Genetic engineering offers a powerful solution. By creating knockout strains that lack specific competing reductases or by overexpressing a highly selective desired enzyme, the stereochemical outcome can be significantly improved. acs.org

Cofactor regeneration is another critical aspect. While whole cells handle this internally, reactions with isolated enzymes require an external regeneration system. nih.gov A common method is the substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction. The same reductase enzyme that reduces the keto ester also oxidizes the isopropanol to acetone, regenerating the NADH or NADPH cofactor in the process. nih.govrsc.orgresearchgate.net

Reaction yield can also be limited by substrate or product inhibition, or by the low solubility of hydrophobic substrates like this compound in aqueous media. researchgate.netresearchgate.net The use of aqueous-organic solvent two-phase systems can improve substrate solubility and alleviate mass-transfer limitations. researchgate.net Furthermore, strategies like enzyme immobilization can enhance the catalyst's tolerance to higher concentrations of potentially inhibitory substrates or products. nih.gov Finally, protein engineering can be employed to improve an enzyme's activity, stability, and selectivity for a specific substrate, overcoming inherent limitations of the wild-type biocatalyst. rsc.orgacs.org

Directed Evolution and Protein Engineering for Enhanced Biocatalyst Performance

The application of biocatalysts, such as enzymes, in the synthesis of β-keto esters like this compound offers significant advantages in terms of selectivity and sustainability. However, naturally occurring enzymes may not exhibit optimal performance under industrial process conditions, which often involve non-natural substrates, high substrate concentrations, and organic solvents. youtube.com Directed evolution and protein engineering are powerful techniques used to tailor enzyme properties to meet the specific demands of a synthetic process. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. nih.govillinois.edu This iterative process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify improved variants. nih.govresearchgate.net These improved enzymes can then be used as templates for subsequent rounds of evolution, leading to a cumulative enhancement of the desired property. Key enzyme characteristics that can be improved through directed evolution include catalytic activity, thermostability, substrate specificity, and stereoselectivity. illinois.eduresearchgate.net

Protein engineering, which includes rational design and directed evolution, allows for the modification of enzyme properties. youtube.comnih.gov Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. youtube.com This approach can be used to, for example, alter the substrate binding pocket to accommodate larger substrates or to introduce stabilizing mutations to enhance thermostability. In the context of this compound synthesis, protein engineering could be employed to adapt a lipase (B570770) or another suitable enzyme to efficiently catalyze the transesterification reaction between a decyl alcohol and a suitable acetoacetate donor.

For instance, ω-transaminases have been engineered to catalyze the amination of β-keto esters, demonstrating the potential to modify enzymes for reactions involving this class of compounds. nih.govresearchgate.net While the wild-type enzymes may have limited activity towards bulky substrates, engineered variants can be developed to accept a broader range of substrates. researchgate.net Through techniques like saturation mutagenesis targeted at key residues identified through structural modeling, it is possible to create enzyme variants with significantly enhanced activity and altered substrate specificity. ucl.ac.uk

The table below illustrates the potential improvements in biocatalyst performance that can be achieved through directed evolution for a reaction relevant to β-keto ester synthesis.

Table 1: Enhancement of Biocatalyst Performance for β-Keto Ester Analogue Synthesis via Directed Evolution

Enzyme Variant Target Reaction Key Improvement Fold Improvement
Engineered ω-Transaminase Asymmetric synthesis of β-phenylalanine ethyl ester Increased conversion 32% conversion achieved
Lipase Mutant Transesterification for chiral alcohol resolution Enhanced enantioselectivity >99% e.e.

Biocatalysis in Non-Conventional Reaction Media: Ionic Liquids and Solvent-Free Systems

The choice of reaction medium is a critical factor in biocatalytic processes. While many enzymatic reactions are performed in aqueous solutions, the low solubility of hydrophobic substrates like this compound can limit reaction efficiency. nih.gov Non-conventional reaction media, such as ionic liquids and solvent-free systems, offer promising alternatives to overcome these limitations. mdpi.comrsc.org

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "designer solvents" due to their tunable physicochemical properties. rsc.orgnih.gov They exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.com For biocatalysis, the use of ILs can lead to several advantages, including enhanced enzyme stability and activity, improved substrate and product solubility, and simplified product recovery. mdpi.compsu.edu In some cases, ILs can also influence the enantioselectivity of enzymatic reactions. mdpi.com The selection of the appropriate ionic liquid is crucial, as the nature of both the cation and the anion can impact enzyme performance. psu.edu For example, certain imidazolium-based ionic liquids have been shown to be compatible with lipases, which are commonly used for ester synthesis. mdpi.compsu.edu

Solvent-free reaction systems represent another green and efficient approach for the synthesis of esters. google.comresearchgate.net In such systems, the liquid substrates themselves act as the reaction medium, eliminating the need for any additional solvent. google.com This approach offers several benefits, including high volumetric productivity, reduced reactor volume, and simplified downstream processing, as the product can often be isolated through simple distillation or crystallization. researchgate.net Lipase-catalyzed transesterification reactions for the synthesis of β-keto esters have been successfully carried out under solvent-free conditions, resulting in high yields. google.com For the synthesis of this compound, a solvent-free system would involve the direct reaction of decyl alcohol with an acetoacetate ester in the presence of a suitable lipase.

The following table provides a comparative overview of the performance of a biocatalytic reaction in a conventional solvent versus a non-conventional medium.

Table 2: Comparison of Reaction Media for the Biocatalytic Synthesis of a Model Ester

Reaction Medium Enzyme Substrates Product Yield Reference
tert-butanol Novozym® 435 Soya bean oil, methanol (B129727) 65% mdpi.com
[Emim][TfO] (Ionic Liquid) Novozym® 435 Soya bean oil, methanol 80% mdpi.com
Solvent-Free Novozym® 435 Soya bean oil, methanol 10% mdpi.com
Toluene Lipase from Pseudomonas cepacia Racemic secondary alcohol, vinyl acetate - nih.gov
[PPMIM][PF6] (Ionic Liquid Coating) Lipase from Pseudomonas cepacia Racemic secondary alcohol, vinyl acetate 1.5-2 times higher enantioselectivity nih.gov

Chemo-Enzymatic Cascade Processes for Advanced Organic Synthesis

The design of a successful chemo-enzymatic cascade requires careful consideration of the compatibility of the different catalytic steps. mdpi.com The reaction conditions, such as solvent, temperature, and pH, must be chosen to allow both the chemical and enzymatic catalysts to function effectively. In some cases, the catalysts may be compartmentalized, for example, by immobilizing the enzyme, to prevent deactivation by the chemical catalyst or reagents. researchgate.net

For the synthesis of this compound and its analogues, a chemo-enzymatic cascade could be envisioned that starts with a simple building block and uses a combination of chemical and enzymatic transformations to construct the target molecule. For example, a C-C bond-forming reaction catalyzed by a transition metal complex could be used to create the carbon skeleton, followed by an enzymatic reduction or transesterification to introduce the desired functionality and stereochemistry. nih.govmdpi.com

One potential chemo-enzymatic route to an analogue of this compound could involve the reduction of a carboxylic acid to an aldehyde by a carboxylic acid reductase (CAR), followed by a Wittig reaction to form an α,β-unsaturated ester. nih.gov This demonstrates how an enzymatic step can be integrated with a classic organic reaction to achieve a specific synthetic transformation. Another example is the combination of a metal-catalyzed reaction with a biocatalytic step in an aqueous medium for the asymmetric synthesis of chiral alcohols. entrechem.com

Table 3: Example of a Chemo-Enzymatic Cascade for the Synthesis of a Chiral Ester

Step Catalyst/Enzyme Reaction Yield/Selectivity
1 Ti(Salen) Asymmetric cyanation of benzaldehyde -
2 Candida antarctica Lipase B (CALB) Acylation of the cyanohydrin intermediate 7-fold to 77-fold enhanced efficiency in flow system

Spectroscopic Methodologies for Elucidating Molecular Architecture and Electronic Structure

Spectroscopy provides fundamental insights into the atomic and molecular composition of this compound, revealing details about its structural framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecule's hydrogen and carbon skeletons.

A key characteristic of β-keto esters like this compound is their existence as a rapid equilibrium of keto and enol tautomers. In most non-polar solvents like CDCl₃, the keto form predominates. The ¹H NMR spectrum provides distinct signals for each proton environment. The long alkyl decyl chain produces a characteristic triplet for the terminal methyl group (CH₃) and a large, overlapping multiplet for the internal methylene (B1212753) groups ((CH₂)₈). The methylene group adjacent to the ester oxygen (-O-CH₂-) appears as a triplet. For the acetoacetate portion, the active methylene protons (C2) typically appear as a singlet, while the terminal methyl protons (C4) also produce a singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. libretexts.org The most downfield signals correspond to the two carbonyl carbons of the ketone (C3) and ester (C1) functionalities. libretexts.org The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is also found downfield, followed by the active methylene carbon (C2). The numerous carbons of the decyl chain appear in the upfield aliphatic region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto Form) in CDCl₃ Predicted values are based on standard chemical shift ranges for similar functional groups.

¹H NMR Assignments Predicted δ (ppm) Multiplicity ¹³C NMR Assignments Predicted δ (ppm)
CH₃ (Acetoacetate)~2.25SingletC=O (Ketone)~200.5
-CH₂- (Active Methylene)~3.43SingletC=O (Ester)~167.2
-O-CH₂- (Decyl)~4.19Triplet-O-C H₂- (Decyl)~65.3
-(CH₂)₈- (Decyl)~1.26Multiplet-C H₂- (Active Methylene)~50.0
-CH₃ (Decyl)~0.88Triplet-(C H₂)₈- (Decyl)~22.7-31.9
C H₃ (Acetoacetate)~30.1
C H₃ (Decyl)~14.1

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and quantification. nih.gov

Under electron ionization (EI), this compound (molar mass: 228.34 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern is dictated by the molecule's structure, particularly the ester and ketone functional groups. libretexts.org Common fragmentation pathways for esters include cleavage of the C-O bond and the bond alpha to the carbonyl group. A prominent fragmentation process for carbonyl compounds containing gamma-hydrogens is the McLafferty rearrangement, which would result in a characteristic neutral loss. youtube.com

Table 2: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
228[C₁₄H₂₆O₂]⁺Molecular Ion (M⁺)
143[C₈H₁₅O₂]⁺Loss of C₆H₁₃ radical from the decyl chain
115[CH₃COCH₂CO]⁺Acylium ion from cleavage of the ester C-O bond
88[C₄H₈O₂]⁺Product of McLafferty rearrangement (loss of decene)
85[CH₃COCH₂C=O]⁺Loss of the decoxy group (-OC₁₀H₂₁)
43[CH₃CO]⁺Acetyl cation, a very common fragment for acetyl-containing compounds

Chromatographic Separations for Purity Assessment and Isomeric Resolution

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is frequently employed for purity assessment and quantification in synthesis and formulation studies.

A significant challenge in the reversed-phase (RP-HPLC) analysis of β-keto esters is the presence of keto-enol tautomerism. chromforum.org Because the keto and enol forms have different polarities, they can separate on the column, leading to broad, tailing, or split peaks, which complicates quantification. chromforum.org Several strategies can mitigate this issue. Increasing the column temperature can accelerate the rate of interconversion between tautomers, causing them to elute as a single, averaged peak. chromforum.org Alternatively, adjusting the mobile phase pH, often by making it more acidic, can also speed up the equilibration. chromforum.org The use of specialized mixed-mode columns has also been shown to improve peak shape for β-dicarbonyl compounds. chromforum.org

Gas Chromatography (GC) for Volatile Component Analysis and Quantification

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. It is widely used for monitoring reaction progress, determining purity, and identifying volatile components in a mixture. mdpi.comresearchgate.net For definitive identification, GC is commonly coupled with a mass spectrometer (GC-MS). mdpi.com

In a typical GC analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. For esters, moderately polar columns, such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., Nukol™, SUPELCOWAX™), are often used to achieve good separation. sigmaaldrich.com The elution order is generally based on boiling point and polarity. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Evaluation

Thin-Layer Chromatography (TLC) is a straightforward and rapid chromatographic technique extensively utilized for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. wisc.edulibretexts.org Its application in the synthesis of this compound allows chemists to qualitatively track the consumption of starting materials and the formation of the desired ester product in near real-time. libretexts.org The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). wisc.edu

In a typical setup for monitoring a reaction that produces this compound, three spots are applied to the baseline of a TLC plate: the starting material (e.g., decyl alcohol or another acyl donor), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the solvent front ascends the plate, compounds separate based on their polarity. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. libretexts.org The completion of the reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product, this compound. wisc.edulibretexts.org The co-spot helps to confirm the identity of the spots, especially if the Rf values of the reactant and product are very close. rochester.edu

Visualization of the separated spots is commonly achieved by using a UV lamp, as compounds containing chromophores will appear as dark spots on a fluorescent plate. wisc.edu Alternatively, chemical stains can be used to visualize compounds that are not UV-active. rochester.edu

Table 1: Typical TLC Procedure for Monitoring this compound Synthesis

Parameter Description Purpose
Stationary Phase Silica gel 60 F₂₅₄ coated on aluminum or glass plates.Provides a polar surface for the separation of compounds based on polarity. wisc.edu
Mobile Phase A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (4:1 v/v).To carry the sample components up the plate; the ratio is optimized to achieve good separation. rsc.org
Sample Application Application of starting material, reaction mixture, and a co-spot using a capillary tube. rochester.eduTo compare the reaction's progress against a reference and aid in spot identification. libretexts.org
Development The plate is placed in a closed chamber with the mobile phase until the solvent front nears the top. wisc.eduAllows for the separation of the mixture's components by capillary action. wisc.edu
Visualization UV light (254 nm) or chemical staining (e.g., potassium permanganate).To make the separated, often colorless, compound spots visible for analysis. rochester.edu
Analysis Comparison of spots in the reaction lane to the starting material lane.To determine the consumption of reactant and formation of the product. libretexts.org

Advanced Techniques for Stereochemical Purity and Enantiomeric Excess Determination

Polarimetry for Optical Activity Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.comlibretexts.org Compounds that can rotate plane-polarized light are termed "optically active." phytojournal.com For a molecule like this compound, if it is synthesized in an enantiomerically pure or enriched form, it will exhibit optical activity. An achiral sample or a racemic mixture (a 50:50 mixture of two enantiomers) will not rotate plane-polarized light and is optically inactive. libretexts.org

The measurement is performed using a polarimeter and the resulting rotation is reported as the observed rotation (α). libretexts.org This value is dependent on the concentration of the sample, the length of the polarimeter tube, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.org To obtain a standardized value, the specific rotation [α] is calculated. It is a characteristic physical property of a chiral compound.

The direction of rotation is denoted as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. youtube.com Two enantiomers of the same compound will rotate light to an equal extent but in opposite directions. youtube.com Therefore, measuring the specific rotation of a sample of this compound can confirm its enantiomeric purity; a value matching the literature value for a pure enantiomer indicates high purity, whereas a lower value suggests the presence of the other enantiomer.

Table 2: Hypothetical Polarimetry Data for Enantiomers of this compound

Parameter (R)-Decyl 3-oxobutanoate (S)-Decyl 3-oxobutanoate Racemic this compound
Concentration (c) 1.0 g/mL in Chloroform1.0 g/mL in Chloroform1.0 g/mL in Chloroform
Path Length (l) 1.0 dm1.0 dm1.0 dm
Observed Rotation (α) +15.2°-15.2°
Specific Rotation [α] +15.2°-15.2°

Note: The values presented in this table are hypothetical for illustrative purposes.

Other Specialized Characterization Methods for Solid-State Analysis and Morphology

While this compound is expected to be a liquid at ambient temperatures, similar to related esters like ethyl 3-oxobutanoate (melting point: -43 °C), the analysis of its solid-state properties can be crucial for understanding its behavior at low temperatures, for purification via crystallization, or for specific formulation requirements. stenutz.eu Specialized methods are employed to investigate the crystal structure and morphology of the solidified compound.

Key techniques include:

X-ray Diffraction (XRD): This is the primary method for determining the three-dimensional atomic structure of a crystalline solid. For a pure sample of this compound that has been crystallized, single-crystal XRD could elucidate its precise molecular geometry, stereochemistry, and intermolecular packing in the crystal lattice. Powder XRD would be used to analyze the bulk crystalline phases.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, crystallization temperature, and the presence of different crystalline forms (polymorphs).

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a solid sample. For crystallized this compound, SEM would reveal the morphology, including the shape, size, and surface texture of the crystals.

Table 3: Summary of Solid-State Analysis Techniques

Technique Information Obtained Application to this compound
X-ray Diffraction (XRD) Atomic and molecular structure, crystal lattice parameters, polymorphism.To determine the absolute configuration of a chiral crystal and analyze crystal packing.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transitions, crystallization events.To characterize the thermal behavior and purity of a solid sample.
Scanning Electron Microscopy (SEM) Surface topography, crystal morphology, and particle size distribution.To visualize the external shape and size of crystals after a crystallization process.

Theoretical Studies and Computational Chemistry of Decyl 3 Oxobutanoate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's optimized three-dimensional shape and the distribution of its electrons. bath.ac.uk These calculations solve approximations of the Schrödinger equation to find the lowest energy state (ground state) of the molecule, which corresponds to its most stable geometry. From this, a wealth of information, including bond lengths, bond angles, and electronic properties, can be derived. nih.gov

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry for approximating the electronic structure of molecules.

Hartree-Fock (HF) Theory: This method, one of the earliest ab initio approaches, approximates the complex many-electron system by considering each electron as moving in an average field created by all other electrons. While foundational, HF theory neglects the instantaneous correlation of electron movements, which can limit its accuracy, especially for systems with complex electronic effects. It generally scales as N⁴, where N is a measure of the system size. bath.ac.uk

Density Functional Theory (DFT): DFT has become one of the most popular methods due to its favorable balance of computational cost and accuracy. bath.ac.uknumberanalytics.com Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. numberanalytics.com Various exchange-correlation functionals are available to approximate the quantum mechanical effects, with hybrid functionals like B3LYP and meta-GGA functionals like M06-2X being widely used. nih.govnrel.govresearchgate.netresearchgate.net Calculations are performed with a specific basis set, such as def2-TZVP or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nrel.govresearchgate.net For a molecule like decyl 3-oxobutanoate, DFT calculations can accurately predict its geometry, vibrational frequencies, and thermodynamic properties like enthalpy and Gibbs free energy. nih.gov

Table 1: Comparison of Common Quantum Chemical Methods
MethodPrincipleTypical Application for this compoundAdvantageLimitation
Hartree-Fock (HF)Solves the Schrödinger equation with an approximation for electron-electron repulsion (mean-field).Initial geometry optimization, generation of molecular orbitals.Relatively fast for an ab initio method.Neglects electron correlation, leading to systematic errors. bath.ac.uk
Density Functional Theory (DFT)Calculates energy based on the molecule's electron density using exchange-correlation functionals. numberanalytics.comAccurate geometry optimization, vibrational analysis, reaction energies, electronic properties.Excellent balance of accuracy and computational cost. bath.ac.ukResults are dependent on the choice of functional; may struggle with certain types of interactions. youtube.com

Mechanistic Investigations of Reaction Pathways Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics and predicting reaction rates. numberanalytics.comresearchgate.net For this compound, this could involve modeling its hydrolysis, its participation in Claisen condensations, or its reduction.

Asymmetric catalysis is vital for producing enantiomerically pure compounds, a common requirement in the pharmaceutical industry. Computational chemistry plays a key role in understanding how chiral catalysts achieve high enantioselectivity. By modeling the transition state of the reaction, chemists can visualize the three-dimensional arrangement of the substrate and catalyst at the moment the key bond is formed. youtube.com

For a β-keto ester like this compound, a chiral catalyst (e.g., a proline-based organocatalyst or a chiral metal complex) could be used for reactions such as asymmetric aldol (B89426) or Michael additions. youtube.com Computational analysis of the transition states for the formation of the different stereoisomers can reveal the origins of selectivity. The model with the lower calculated activation energy corresponds to the major product observed experimentally. youtube.comyoutube.com These models often pinpoint specific non-covalent interactions, such as hydrogen bonds or steric repulsion, that stabilize one transition state over the other. youtube.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netyoutube.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different potential values. youtube.com

Red/Orange Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen) and represent nucleophilic or proton-accepting sites. youtube.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These represent electrophilic or proton-donating sites. youtube.com

Green/Yellow Regions: Indicate areas of near-zero or neutral potential. youtube.com

For this compound, an MEP map would clearly identify the carbonyl oxygens of the ester and ketone groups as the most electron-rich (red) regions, making them sites for electrophilic attack or hydrogen bonding. The α-hydrogens between the two carbonyl groups would likely be associated with a more positive potential (blueish-green), reflecting their acidity. MEP maps are invaluable for predicting intermolecular interactions, reactivity patterns, and how a molecule will interact with a biological receptor or catalyst. researchgate.netwalisongo.ac.idscispace.com

Solvent Effects on Molecular Interactions and Chemical Reactivity via Computational Models

Most chemical reactions occur in a solvent, which can significantly influence molecular properties and reactivity. ucsb.edu Computational models account for these solvent effects in two primary ways:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach can capture specific, direct interactions like hydrogen bonding but is computationally very expensive. ucsb.edupitt.edu

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. numberanalytics.com This method efficiently captures the bulk electrostatic effects of the solvent. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.comnumberanalytics.com

For this compound, changing the solvent can affect the equilibrium between its keto and enol tautomers. A polar, protic solvent would be expected to stabilize the more polar enol form through hydrogen bonding. Computational models incorporating solvent effects can quantify these shifts in stability and predict how reaction rates will change in different media. ucsb.edunih.gov

Conformational Analysis and Stereochemical Predictions

The process typically begins with a molecular mechanics force field (e.g., MMFF94) to rapidly generate and evaluate thousands of possible conformers. hebmu.edu.cn The most promising low-energy candidates are then subjected to more accurate DFT calculations for geometry optimization and energy refinement. sapub.orghebmu.edu.cn The analysis focuses on dihedral angles and non-bonded interactions, such as stabilizing gauche effects or destabilizing steric clashes (like 1,3-diaxial interactions in cyclic systems). sapub.org For this compound, this analysis would reveal the preferred folding of the decyl chain and the orientation of the ester group relative to the ketone, providing critical stereochemical predictions. mdpi.comsoton.ac.uk

Table 2: Hypothetical Conformational Analysis Workflow for this compound
StepMethodPurposeExpected Outcome
1. Initial SearchMolecular Mechanics (e.g., MMFF94)Rapidly explore the conformational space of the flexible decyl chain.A large set of potential low-energy conformers. hebmu.edu.cn
2. Geometry OptimizationDFT (e.g., B3LYP/6-31G(d))Refine the geometry of the most promising conformers from Step 1.Accurate 3D structures and energies for a smaller set of conformers. sapub.org
3. Energy RefinementHigher-level DFT (e.g., M06-2X/def2-TZVP) with a solvent model.Calculate precise relative energies (ΔG) to determine conformer populations.Identification of the most stable conformer(s) and their equilibrium populations under specific conditions. hebmu.edu.cn

Chemical Reactivity and Mechanistic Studies of Decyl 3 Oxobutanoate

Enolate Chemistry and Carbon-Carbon Bond Formation Reactions

The core of decyl 3-oxobutanoate's reactivity lies in the chemistry of its enolate. The protons on the α-carbon (the CH₂ group flanked by the ketone and ester carbonyls) are significantly more acidic than typical α-protons of a simple ketone or ester. libretexts.org This increased acidity is due to the formation of a highly stabilized conjugate base, the enolate, where the negative charge is delocalized over two oxygen atoms and one carbon atom through resonance. libretexts.orgmasterorganicchemistry.com

The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base is critical and determines whether the enolate is formed reversibly or irreversibly. While relatively weak bases like alkoxides (e.g., sodium ethoxide) can generate the enolate, the equilibrium may not completely favor it. mnstate.edu For controlled carbon-carbon bond formation, strong, non-nucleophilic bases are preferred to ensure complete and quantitative conversion to the enolate. libretexts.orgvanderbilt.edu Lithium diisopropylamide (LDA) is a prominent example of such a base; its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl, instead selectively deprotonating the α-carbon. vanderbilt.eduyoutube.com

Once formed, the this compound enolate is a potent carbon nucleophile. masterorganicchemistry.comyoutube.com It readily participates in SN2 reactions with various electrophiles, providing a powerful method for forging new carbon-carbon bonds at the α-position. The most common application is alkylation using alkyl halides. mnstate.eduyoutube.com

Table 1: Conditions for Enolate Formation and Subsequent Alkylation

BaseSolventConditionsPurpose
Sodium Ethoxide (EtONa)EthanolReversibleSufficient for highly reactive electrophiles.
Sodium Hydride (NaH)THF, DMFIrreversible, HeterogeneousComplete enolate formation; hydrogen gas is the only byproduct. libretexts.org
Lithium Diisopropylamide (LDA)THFIrreversible, Homogeneous, Low Temp (-78 °C)Quantitative and rapid enolate formation, minimizing side reactions. libretexts.orgvanderbilt.edu

The general mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond. This reaction is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination (E2) reactions. mnstate.edu

Advanced Functional Group Transformations and Derivatization Strategies

Beyond α-alkylation, the functional groups of this compound can be selectively modified through various transformations. Derivatization is a key strategy, often employed to enhance the volatility or chromatographic properties of the molecule for analytical purposes, or to protect a functional group while another is being modified. nih.govresearchgate.net

Alkylation serves as a primary derivatization method, replacing the active hydrogen on the α-carbon with an alkyl group. nih.govresearchgate.net This alters the chemical properties and is a foundational step for creating more complex molecular scaffolds.

Another important transformation involves the reaction of the active methylene (B1212753) group with other electrophiles. For instance, β-keto esters can react with nitrite (B80452) sources under acidic conditions. A study on the related ethyl 3-oxobutanoate demonstrated that it reacts with nitrite in the presence of hydrochloric acid to quantitatively form ethyl 2-hydroxyimino-3-oxobutanoate. nih.gov This derivative can be extracted and sensitively analyzed by gas chromatography, providing a method for trace nitrite detection. nih.gov This reaction highlights the utility of the 3-oxobutanoate core in creating specific derivatives for analytical applications.

Table 2: Selected Derivatization Reactions for the 3-Oxobutanoate Moiety

ReagentFunctional Group TargetedProduct TypeApplication
Alkyl Halide (R-X) / Baseα-Methyleneα-Alkyl-β-keto esterSynthetic Intermediate
Nitrite (NO₂⁻) / Acidα-Methyleneα-Hydroxyimino-β-keto esterChemical Derivatization for Analysis nih.gov
Diazomethane (CH₂N₂)Carboxylic Acid (after hydrolysis)Methyl EsterEsterification for GC/MS Analysis researchgate.net
Silylating Agents (e.g., BSTFA)Enol form (OH group)Silyl EtherIncreases volatility for GC/MS Analysis

The ketone carbonyl group can also be targeted. For example, selective reduction of the ketone to a secondary alcohol, while leaving the ester intact, is a crucial transformation that introduces a chiral center. This is often achieved with high stereoselectivity using biocatalytic methods, as discussed in section 5.4.

Investigation of Catalytic Cycles and Reaction Kinetics

The study of catalytic cycles and reaction kinetics is essential for optimizing reactions involving this compound, particularly in stereoselective transformations. Biocatalytic reductions of the ketone group serve as an excellent model for these investigations.

The asymmetric reduction of alkyl 4-chloro-3-oxobutanoate, a structurally similar substrate, has been studied in detail. nih.gov These reactions often employ an NADPH-dependent aldehyde reductase enzyme. nih.gov Since the cofactor NADPH is expensive, a regeneration system is crucial for a cost-effective process. This is achieved by creating a catalytic cycle involving a second enzyme, such as glucose dehydrogenase, which oxidizes a cheap substrate like glucose to regenerate NADPH from the NADP⁺ formed in the primary reduction step. nih.gov

The catalytic cycle proceeds as follows:

The reductase enzyme binds both the substrate (alkyl 3-oxobutanoate) and the cofactor (NADPH).

NADPH delivers a hydride to the ketone's carbonyl carbon, reducing it to a hydroxyl group.

The product (alkyl 3-hydroxybutanoate) and the oxidized cofactor (NADP⁺) are released from the enzyme.

The second enzyme (glucose dehydrogenase) binds NADP⁺ and glucose.

Glucose is oxidized, and NADP⁺ is reduced back to NADPH.

The regenerated NADPH can then participate in another reduction cycle.

Principles of Stereoselectivity and Enantiocontrol in Reactions

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a stereocenter. Controlling the stereochemical outcome of this transformation is of paramount importance for the synthesis of optically active compounds. The principles of stereoselectivity and enantiocontrol are most effectively demonstrated through biocatalytic reductions.

Enzymes, particularly reductases from microbial sources, are highly effective catalysts for achieving high levels of enantioselectivity. researchgate.net These enzymes create a chiral active site environment that forces the substrate to bind in a specific orientation. The subsequent delivery of a hydride (from a cofactor like NADPH) occurs from only one face of the carbonyl plane, leading to the preferential formation of one enantiomer over the other.

Extensive research on the reduction of various alkyl 3-oxobutanoates has identified several microorganisms and their isolated enzymes capable of producing either the (R) or (S) enantiomer of the corresponding 3-hydroxybutanoate product with high purity.

For example, the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been performed using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor. nih.gov This biocatalytic system produced ethyl (R)-4-chloro-3-hydroxybutanoate with an 86% enantiomeric excess (e.e.) and a high molar yield of 95.4%. nih.gov In another study, the asymmetric reduction of the same substrate using the whole-cell catalyst Aureobasidium pullulans in an aqueous/ionic liquid system yielded ethyl (S)-4-chloro-3-hydroxybutanoate with an impressive 98.5% e.e. researchgate.net

Table 3: Enantioselective Reduction of Alkyl 3-Oxobutanoate Analogues using Biocatalysts

SubstrateBiocatalyst SourceProduct EnantiomerEnantiomeric Excess (e.e.)
Ethyl 4-chloro-3-oxobutanoateSporobolomyces salmonicolor (reductase)(R)86% nih.gov
Ethyl 4-chloro-3-oxobutanoateAureobasidium pullulans (whole cell)(S)98.5% researchgate.net
Ethyl 4-cyano-3-oxobutanoateBacillus pumilus (whole cell)(R)98.5% researchgate.net
Ethyl 4-cyano-3-oxobutanoateKlebsiella pneumoniae (whole cell)(S)95.4% researchgate.net

These findings demonstrate a key principle of enantiocontrol: the specific choice of biocatalyst dictates the stereochemical outcome. By selecting the appropriate enzyme or microorganism, chemists can predictably synthesize either the (R)- or (S)-enantiomer of the desired decyl 3-hydroxybutanoate, a valuable chiral building block for pharmaceuticals and other fine chemicals.

Biosynthetic Pathways and Biotransformation Mechanisms Involving Oxobutanoate Intermediates

Elucidation of Natural Biosynthetic Routes to β-Keto Esters and Their Derivatives

The natural biosynthesis of β-keto esters, such as decyl 3-oxobutanoate, is intrinsically linked to the broader metabolism of fatty acids and polyketides. These compounds are not typically end-products of primary metabolism but rather reactive intermediates in various biosynthetic pathways. nih.gov In nature, the formation of the β-keto ester scaffold is a fundamental step catalyzed by specific enzyme systems, primarily polyketide synthases (PKSs) and related enzymes. rsc.orgrsc.org These pathways begin with simple starter units, like acetyl-CoA, and involve sequential condensation reactions with extender units, most commonly malonyl-CoA, to build a carbon chain. rsc.orgfrontiersin.org The resulting poly-β-ketoacyl intermediate is then subject to a series of modifications, including reduction, dehydration, and cyclization, to generate the vast diversity of natural products. nih.govsciepublish.com

The biosynthesis of β-diketones in barley, for instance, involves a type-III polyketide synthase that condenses a C16 3-ketoacid with a C16 acyl-CoA, demonstrating a pathway that directly produces a related β-dicarbonyl structure. nih.gov This highlights how nature employs variations on a central theme of acyl-CoA condensation to create different chemical scaffolds. The enzymes involved are often localized in specific cellular compartments, such as the plastids and endoplasmic reticulum, necessitating the transport of intermediates between them. nih.gov

Enzymatic Steps and Intermediates in Oxobutanoate Metabolism

Oxobutanoate metabolism is central to the formation of β-keto ester precursors. 2-oxobutanoate (B1229078), also known as α-ketobutyrate, is a key intermediate derived from the metabolism of amino acids like threonine and methionine. Its degradation typically occurs in the mitochondrial matrix, starting with an oxidative decarboxylation to form propionyl-CoA. This reaction is catalyzed by large, multi-enzyme 2-oxo acid dehydrogenase complexes, which are not specific to 2-oxobutanoate but can act on various 2-keto acids.

These dehydrogenase complexes consist of three primary components:

E1 (2-oxo acid dehydrogenase): Utilizes a thiamine (B1217682) pyrophosphate cofactor to bind the 2-oxobutanoate.

E2 (dihydrolipoamide acyltransferase): Features a lipoate cofactor that accepts the propionyl group from E1 and transfers it to coenzyme A, yielding propionyl-CoA.

E3 (dihydrolipoamide dehydrogenase): Contains a flavin cofactor and is responsible for reoxidizing the lipoate on E2 to complete the catalytic cycle.

In the context of β-keto ester biosynthesis, the key intermediate is not 2-oxobutanoate itself, but rather a β-ketoacyl-CoA or a related thioester. For example, in pathways engineered for the production of medium-chain methyl ketones, fatty acids are converted to β-ketoacyl-CoAs through the β-oxidation cycle. nih.gov These β-ketoacyl-CoAs can then be hydrolyzed by β-ketoacyl-CoA thioesterases to produce β-keto acids, which can spontaneously decarboxylate. nih.gov The structural similarity between pyruvate (B1213749) and 2-oxobutanoate means they can sometimes compete for the same enzymes, potentially influencing metabolic flux. nih.govresearchgate.net

Role of Polyketide Synthases (PKS) in β-Keto Ester Biosynthesis

Polyketide synthases (PKSs) are the primary enzymatic machinery responsible for the biosynthesis of polyketides, a diverse class of natural products that includes β-keto esters as foundational intermediates. nih.govsciepublish.com These large, multifunctional enzymes are mechanistically and evolutionarily related to fatty acid synthases. nih.gov The core process of polyketide synthesis involves a decarboxylative Claisen-like condensation between a growing polyketide chain (bound to the ketosynthase domain) and a malonyl-derived extender unit (bound to the acyl carrier protein). rsc.org This reaction is catalyzed by the ketosynthase (KS) domain and results in the formation of a β-ketothioester intermediate, extending the carbon chain by two atoms. rsc.orgnih.gov

The general operational unit of a PKS is the "module," which contains a set of domains that catalyze one cycle of chain extension and modification. nih.govresearchgate.net A minimal PKS module includes:

Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. nih.govresearchgate.net

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain and the extender units via a phosphopantetheine arm. nih.gov

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming condensation reaction. nih.gov

Following the condensation, the resulting β-ketoacyl-ACP intermediate can be acted upon by a suite of optional modifying domains:

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group. nih.govnih.gov

Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond. nih.gov

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond. nih.gov

The combination and action of these domains within each module dictate the final structure of the polyketide. rsc.org For a simple β-keto ester like this compound, the process would involve a starter unit (e.g., octanoyl-CoA) being condensed with an extender unit (malonyl-CoA), followed by release from the enzyme, likely via hydrolysis or alcoholysis, without further reduction of the β-keto group. Type III PKSs, which are simpler homodimeric enzymes, also catalyze repeated condensations to produce poly-β-ketone intermediates that can be cyclized or released as linear products. frontiersin.orgsciepublish.com

Metabolic and Biosynthetic Pathway Engineering for Targeted Compound Production

Metabolic engineering provides a powerful strategy for the overproduction of valuable chemicals like β-keto esters by redesigning microbial metabolism. lbl.govnih.gov The core principle is to manipulate an organism's native biochemical pathways to enhance the flux towards a desired product. fao.org This often involves the heterologous expression of genes, the deletion of competing pathways, and the optimization of precursor supply. frontiersin.orgnih.gov

For compounds derived from fatty acid or polyketide pathways, a primary target for engineering is the intracellular pool of acetyl-CoA and malonyl-CoA, which are the fundamental building blocks. frontiersin.org Strategies to boost their availability include:

Overexpression of Acetyl-CoA Synthase (ACS): Increases the conversion of acetate (B1210297) into acetyl-CoA. frontiersin.org

Inhibition of Competing Pathways: Deleting or inhibiting pathways that consume acetyl-CoA and malonyl-CoA, such as fatty acid synthesis, can redirect these precursors towards the target product. frontiersin.org

Engineering β-oxidation: Modifying the β-oxidation cycle can be used to generate specific chain-length β-ketoacyl-CoAs, which are direct precursors for compounds like medium-chain ketones. nih.govnih.gov

A key challenge is channeling metabolic intermediates to the final product. This has been achieved by introducing specific enzymes with desired activities. For example, to produce medium-chain methyl ketones, researchers have engineered E. coli by introducing chain-length-specific acyl-ACP thioesterases and highly active β-ketoacyl-CoA thioesterases (like FadM variants) to convert fatty acid intermediates into the desired ketones. nih.govnih.gov Similarly, genetic engineering of baker's yeast has been used to improve the stereoselective reduction of β-keto esters by altering the levels of key enzymes like fatty acid synthase and various ketoreductases. researchgate.net Computational tools such as OptKnock can predict gene knockout strategies to couple product formation with cellular growth, thereby creating robust production strains. researchgate.net

Microbial Biotransformations of Related Carbonyl Compounds

Microbial biotransformation is the use of whole microbial cells or their enzymes to perform specific chemical modifications on a substrate. medcraveonline.com This approach is highly valued for its stereoselectivity and ability to function under mild reaction conditions. mdpi.comnih.gov Microorganisms possess a vast arsenal (B13267) of enzymes, such as oxidoreductases, that can catalyze a wide range of reactions on carbonyl compounds, which are structurally related to the keto-group in this compound. medcraveonline.comresearchgate.net

Common biotransformations involving carbonyl groups include:

Reduction: The most frequent transformation is the stereoselective reduction of a ketone to a chiral alcohol. mdpi.com Fungi such as Penicillium citrinum and yeasts like Saccharomyces cerevisiae are widely used for the bioreduction of prochiral ketones to produce enantiomerically pure (R)- or (S)-alcohols. mdpi.comresearchgate.net For example, ethyl 4-chloro-3-oxobutanoate (COBE) is asymmetrically reduced by carbonyl reductases to produce ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable pharmaceutical intermediate. nih.govresearchgate.net

Oxidation: Baeyer-Villiger monooxygenases can insert an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester. nih.gov

Condensation: Some microbial enzymes can catalyze condensation reactions, such as the Knoevenagel condensation of aromatic aldehydes with ethyl acetoacetate (B1235776), which has been demonstrated using porcine pancreatic lipase (B570770). nih.gov

Hydrolysis: Microbial esterases and lipases can hydrolyze esters to their corresponding carboxylic acids and alcohols. nih.gov

These transformations are driven by the microbes' need to detoxify foreign compounds or to utilize them as carbon sources. mdpi.comnih.gov Endophytic fungi, for instance, have developed enzymatic systems to degrade potentially toxic compounds produced by their host plants, making them a promising source for novel biocatalysts. mdpi.com

Applications of Decyl 3 Oxobutanoate in Advanced Chemical Synthesis

Utilization as Building Blocks for Complex Heterocyclic Scaffolds

The reactivity of Decyl 3-oxobutanoate makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction first reported in 1881, provides a straightforward route to 1,4-dihydropyridine (B1200194) (DHP) derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org this compound, as a β-ketoester, is a suitable substrate for this reaction, leading to the formation of dihydropyridines with long alkyl chains at the C3 and C5 positions.

The general scheme for the Hantzsch synthesis using this compound is as follows:

Scheme 1: General Hantzsch dihydropyridine synthesis using this compound.

The resulting dihydropyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities. The reaction conditions for the Hantzsch synthesis can be optimized to improve yields. Studies on similar reactions using ethyl acetoacetate (B1235776) have shown that various catalysts and reaction conditions, such as using iodine in refluxing methanol (B129727) or employing photochemical methods, can be effective. wikipedia.org For instance, the use of a p-toluenesulfonic acid (PTSA) catalyst under ultrasonic irradiation in aqueous micelles has been shown to significantly improve reaction yields to over 90% for a range of aldehydes. wikipedia.org While specific yield data for reactions involving this compound are not extensively reported in readily available literature, the general efficiency of the Hantzsch synthesis suggests that it is a viable method for preparing the corresponding long-chain dihydropyridines.

Table 1: Examples of Catalysts and Conditions for Hantzsch Dihydropyridine Synthesis (Note: This table represents general findings for the Hantzsch synthesis and is applicable to reactions involving this compound)

Catalyst/ConditionSolventTemperatureYieldReference
Phenylboronic acid--High acgpubs.org
Germanium (IV) iodideAcetonitrileReflux75-93% acgpubs.org
γ-Al2O3-nanoparticlesSolvent-free90 °CHigh researchgate.net
Ultrasonic irradiation (PTSA)Aqueous micelles->90% wikipedia.org

This compound serves as a valuable precursor for the synthesis of chiral and biologically active molecules, primarily through the stereoselective reduction of its ketone functionality. The resulting chiral β-hydroxy esters are key intermediates in the synthesis of various natural products and pharmaceuticals. nih.gov

A significant application is the asymmetric reduction of the 3-oxo group to a hydroxyl group, yielding chiral (R)- or (S)-3-hydroxydecanoates. These chiral building blocks are integral to the synthesis of bioactive lipids and other complex natural products. biointerfaceresearch.comnih.govbiomolther.org For instance, the asymmetric reduction of similar β-ketoesters has been achieved with high enantioselectivity using various biocatalysts, such as yeast and specific enzymes. nih.govnih.govelsevierpure.com

One notable example is the synthesis of (R)-4-chloro-3-hydroxybutanoate, a key intermediate for the production of HMG-CoA reductase inhibitors, through the asymmetric reduction of the corresponding β-ketoester. nih.gov While direct examples for this compound are not as prevalent in the literature, the established methodologies for related substrates are readily applicable. The asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella species, for example, yields the corresponding syn- and anti-hydroxy esters with high enantiomeric excess. nih.govelsevierpure.com

The resulting chiral 3-hydroxydecanoate (B1257068) derivatives can be further elaborated into more complex structures. For example, they can serve as precursors for the synthesis of bioactive lipids, which play crucial roles in various biological processes. biointerfaceresearch.comnih.gov The long decyl chain is a common motif in many natural lipids, making this compound a strategically important starting material.

Employment as Chiral Auxiliaries and Chiral Building Blocks in Asymmetric Methodologies

While there is limited direct evidence of this compound itself being used as a chiral auxiliary, its derivatives, particularly the chiral 3-hydroxydecanoates obtained from its asymmetric reduction, are valuable chiral building blocks. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.

The principle of using chiral building blocks derived from compounds like this compound is a cornerstone of asymmetric synthesis. Once the chiral center is established via asymmetric reduction, this stereochemical information can be transferred to other parts of the molecule during subsequent synthetic steps.

The synthesis of verbalactone (B1245890) and (+)-(3R,5R)-3-hydroxy-5-decanolide illustrates the use of a chiral building block derived from a related β-ketoester. researchgate.net In this synthesis, a chiral auxiliary-mediated aldol (B89426) addition is a key step to introduce the desired stereochemistry. researchgate.net

Strategic Intermediates in Multi-Step Convergent and Divergent Organic Syntheses

The reactivity of the ketone and ester functionalities of this compound allows for selective transformations, making it an ideal starting point for the synthesis of a molecular fragment that will later be coupled with another. For example, the ketone can be protected while the ester is modified, or vice-versa, allowing for a stepwise construction of a complex architecture.

While specific total syntheses of complex natural products explicitly starting from this compound are not widely documented in easily accessible literature, the general principles of using β-ketoesters as key intermediates are well-established. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net For instance, in the synthesis of polycyclic natural product scaffolds, building blocks with multiple functionalities are crucial for constructing the complex ring systems. frontiersin.org

Role in Chain-Extension Reactions and Other Complex Elongation Processes

This compound is an excellent substrate for chain-extension reactions, most notably through the acetoacetic ester synthesis. This classic organic reaction allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield a ketone with an extended carbon chain. youtube.comyoutube.com

The general mechanism involves the deprotonation of the α-carbon to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. This process effectively adds the alkyl group from the halide to the acetoacetic ester backbone. Subsequent acidic or basic hydrolysis of the ester group, followed by heating, leads to decarboxylation and the formation of a new ketone.

The use of this compound in this synthesis would result in the formation of long-chain ketones, which are themselves valuable intermediates in the synthesis of various organic molecules, including lipids and other natural products. youtube.comyoutube.com The long decyl chain can be further modified or can be a key structural feature of the final target molecule.

Exploration of Decyl 3 Oxobutanoate in Materials Science Research

Synthesis of β-Diketone Derivatives for Advanced Liquid Crystal Applications

The synthesis of liquid crystals often involves the strategic assembly of molecules possessing both rigid (mesogenic) and flexible segments. The long alkyl chain of decyl 3-oxobutanoate provides the requisite flexibility, a key feature for the formation of liquid crystalline phases. colorado.edu The β-diketone moiety, in turn, can be readily modified to introduce rigid, aromatic cores, thereby creating the calamitic (rod-like) or discotic (disc-like) structures characteristic of liquid crystals. nih.govmdpi.com

A primary synthetic route to achieving this is through condensation reactions. The classical Claisen condensation, for instance, allows for the reaction of the enolate of a ketone with an ester. organic-chemistry.org In a modified approach, the enolate of this compound can be reacted with various acyl chlorides or other acylating agents to introduce aromatic or other mesogenic groups. organic-chemistry.org For example, reaction with an aromatic acid chloride, such as a substituted benzoyl chloride, would yield a 1,3-diketone derivative with a terminal decyl chain and an aromatic headgroup, a common motif in calamitic liquid crystals.

Research into the synthesis of β-diketone derivatives with long alkyl chains has demonstrated the feasibility of such approaches. For instance, the synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and 1,1,1-trichloro-2,4-alkadiones with long alkyl chains has been reported, showcasing the versatility of β-dicarbonyl compounds in creating molecules with significant chain lengths. mdpi.com Furthermore, the development of divinylic mesogenic monomers through the coupling of 4-(4-pentenyloxy)benzoic acid with various hydroquinones highlights the esterification reactions commonly employed to build liquid crystalline structures. nih.govnih.gov

The following table outlines a representative synthetic approach for a hypothetical liquid crystal precursor derived from this compound, based on established synthetic methodologies for β-diketones and liquid crystals.

StepReactionReactantsConditionsProduct
1Enolate FormationThis compound, Strong Base (e.g., LiHMDS)Anhydrous solvent (e.g., THF), low temperatureLithium enolate of this compound
2AcylationLithium enolate, Substituted Benzoyl ChlorideAnhydrous solvent, controlled temperature1-Aryl-4-decyloxy-1,3-butanedione derivative

This approach allows for the systematic variation of the aromatic group, enabling the fine-tuning of the resulting material's mesomorphic properties. The choice of substituents on the aromatic ring can significantly influence the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) observed. nih.gov

Integration into Functional Materials Design and Fabrication (conceptual framework)

The incorporation of this compound moieties into functional materials extends beyond liquid crystals. The β-diketonate group is an excellent chelating ligand for a wide range of metal ions. researchgate.netnih.gov This property opens up avenues for the design of metallomesogens, where a metal center is coordinated by one or more liquid crystalline ligands. These materials can exhibit unique magnetic, optical, or catalytic properties arising from the combination of the metal's characteristics and the self-assembling nature of the liquid crystal.

A conceptual framework for integrating this compound into functional materials involves its use as a ligand in the formation of metal complexes. For example, deprotonation of a this compound-derived β-diketone creates a bidentate ligand that can coordinate to metal ions such as platinum(II), lanthanides, or other transition metals. mdpi.comnih.gov The long decyl chains of the ligands would promote the self-assembly of these complexes into ordered structures, potentially leading to liquid crystalline phases.

The functional properties of such materials are highly tunable. The choice of the metal ion can impart specific functionalities, such as luminescence in the case of lanthanide complexes or catalytic activity with transition metals. nih.govcityu.edu.hk The structure of the β-diketone ligand, derived from this compound, can also be modified to further tune the material's properties. For instance, introducing photoisomerizable units like azobenzene (B91143) into the ligand structure can lead to materials whose properties can be controlled by light. acs.org

The fabrication of functional materials from these molecular building blocks can be achieved through various techniques. For polymer-based materials, the this compound-derived monomer could be incorporated into a polymer chain. This can be achieved by, for example, functionalizing the β-diketone with a polymerizable group like an acrylate, and then co-polymerizing it with other monomers. Electrospinning is another technique that has been used to fabricate nanofibers from polymers containing β-diketone metal complexes, resulting in materials with potential applications in sensing and photonics. cityu.edu.hk

The table below conceptualizes the design of different functional materials incorporating a this compound moiety.

Material TypeDesign ConceptPotential Functionality
MetallomesogenCoordination of a this compound-derived β-diketone ligand to a metal ion (e.g., Eu³⁺, Pt²⁺).Luminescence, electro-optics, catalysis.
Photoresponsive MaterialIncorporation of a photochromic unit (e.g., azobenzene) into the β-diketone ligand structure.Light-switchable properties, optical data storage.
Functional PolymerCopolymerization of a polymerizable this compound derivative with other monomers.Processable materials with tailored optical or thermal properties.
Nanostructured MaterialFabrication of nanofibers or thin films from polymers or complexes containing the this compound moiety.High surface area sensors, components for photonic devices.

Advanced Characterization of Material Systems Incorporating this compound Moieties

The characterization of materials incorporating this compound moieties, particularly those exhibiting liquid crystalline behavior, requires a suite of advanced analytical techniques to elucidate their structure, thermal properties, and phase transitions. ipme.ru

Polarized Optical Microscopy (POM) is a fundamental technique for the identification of liquid crystal phases. ipme.ru By observing the textures (the patterns of defects) that form as the material is heated and cooled, one can distinguish between different mesophases such as nematic, smectic A, and smectic C. nih.govsemanticscholar.org For instance, a nematic phase typically exhibits a threaded or schlieren texture, while a smectic A phase may show a focal conic fan texture.

Differential Scanning Calorimetry (DSC) is used to determine the thermodynamic parameters of phase transitions. nih.govsemanticscholar.org A DSC thermogram reveals the temperatures at which phase transitions occur and the associated enthalpy changes (ΔH). This data is crucial for constructing a phase diagram of the material and understanding the stability of the different phases. For example, the transition from a crystalline solid to a liquid crystal phase (melting) and from a liquid crystal phase to an isotropic liquid (clearing) are typically observed as endothermic peaks upon heating.

X-ray Diffraction (XRD) provides detailed information about the molecular arrangement within the different phases. researchgate.net In the smectic phases of calamitic liquid crystals, XRD patterns typically show sharp reflections at small angles, corresponding to the layer spacing, and a diffuse halo at wide angles, related to the average distance between molecules within a layer. researchgate.net The layer spacing can provide insights into whether the molecules are arranged in a monolayer or bilayer structure and whether they are tilted with respect to the layer normal.

The table below summarizes the key characterization techniques and the information they provide for a hypothetical calamitic liquid crystal derived from this compound.

TechniqueAbbreviationInformation Obtained
Polarized Optical MicroscopyPOMIdentification of liquid crystal phases through observation of characteristic textures.
Differential Scanning CalorimetryDSCDetermination of phase transition temperatures and enthalpy changes.
X-ray DiffractionXRDMeasurement of layer spacing and determination of molecular packing within phases.
Nuclear Magnetic Resonance SpectroscopyNMRStructural confirmation of the synthesized molecules. nih.govsemanticscholar.org
Thermogravimetric AnalysisTGAAssessment of the thermal stability and decomposition temperature of the material. nih.gov

Through the combined application of these techniques, a comprehensive understanding of the structure-property relationships in new materials derived from this compound can be achieved, paving the way for their application in advanced technologies.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer : Replace traditional acid catalysts with immobilized enzymes (e.g., lipases) or ionic liquids. Evaluate atom economy and E-factor metrics. Lifecycle assessment (LCA) tools compare environmental impacts of alternative routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.